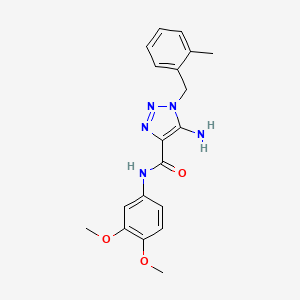
5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a triazole ring with various functional groups that enhance its potential biological activity. The molecular formula is C19H21N5O3 with a molecular weight of approximately 367.41 g/mol. The presence of an amino group and a carboxamide enhances its reactivity and interaction with biological targets.
Biological Activities
1. Anti-parasitic Activity:
One of the most notable biological activities of this compound is its anti-parasitic effect against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide series have shown significant suppression of parasite burden in mouse models . This is particularly relevant as current treatments for Chagas' disease have considerable side effects and limited efficacy in chronic phases.
2. Enzyme Interaction:
The triazole ring can interact with various enzymes and receptors, modulating their activity through hydrogen bonding with amino acids in active sites. This interaction is crucial for its mechanism of action and contributes to its biological efficacy.
3. Cytotoxicity:
Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential against human liver carcinoma cells (HepG2) and other cancer lines, showing promising results comparable to standard anti-cancer drugs .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Microwave-Assisted Synthesis: A common method includes reacting aminoguanidine with appropriate carboxylic acids under controlled conditions at elevated temperatures (around 180 °C) using microwave reactors.
- Characterization Techniques: Characterization often employs NMR spectroscopy and X-ray crystallography to confirm structure and purity.
Case Studies and Research Findings
Propiedades
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-9-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPRMXVPJIQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














